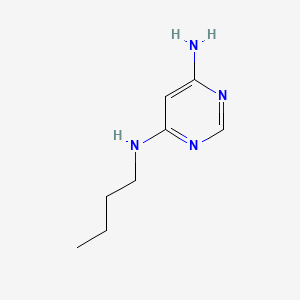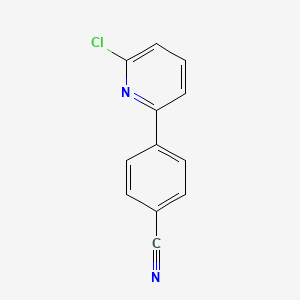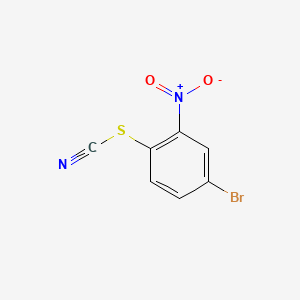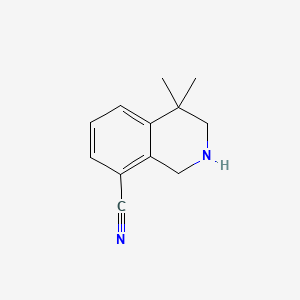
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile is a chemical compound . It is an important structural motif of various natural products and therapeutic lead compounds .
Chemical Reactions Analysis
Tetrahydroisoquinolines can undergo various chemical reactions. For instance, they can be functionalized at the C(1) position through multicomponent reactions . Also, they can undergo reactions involving isomerization of iminium intermediate .科学的研究の応用
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline, a core structure related to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, is recognized for its versatility in medicinal chemistry. Initially identified for its neurotoxicity, this class has since been discovered to have therapeutic potential, including neuroprotection against Parkinsonism in mammals. Its derivatives, including those fused with tetrahydroisoquinoline rings, have been explored for anticancer applications, exemplified by trabectedin's FDA approval for soft tissue sarcomas. The review by Singh and Shah (2017) highlights the breadth of therapeutic activities explored through tetrahydroisoquinoline derivatives, covering patents from 2010 to 2015 in areas such as cancer, malaria, and CNS disorders, showcasing the scaffold's potential for diverse therapeutic applications (Singh & Shah, 2017).
Organic Light-Emitting Diodes (OLEDs)
Another area of application is in the development of organic light-emitting diodes (OLEDs). While not directly citing 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, Squeo and Pasini (2020) discuss the significance of BODIPY-based materials, highlighting the broader context of organic semiconductors where related structures might play a role. Their work illustrates the ongoing innovation in OLEDs, with emphasis on structural design and synthesis for improved performance in light emission, particularly in the near-IR spectrum (Squeo & Pasini, 2020).
Health Benefits of Phytosterols
Research on 4,4-dimethyl phytosterols, closely related to the compound of interest, has revealed significant health benefits beyond traditional phytosterols. These benefits include potential disease prevention through interaction with the endogenous cannabinoid system (ECS). Zhang et al. (2019) provide an extensive review of the structural, source, and preclinical studies on 4,4-dimethyl phytosterols, suggesting a promising area for future clinical research and potential therapeutic applications (Zhang et al., 2019).
8-Hydroxyquinolines in Medicinal Chemistry
The compound's structural vicinity to 8-hydroxyquinoline derivatives, known for significant biological activities, underscores its potential in drug development. Gupta, Luxami, and Paul (2021) review recent advancements in synthesizing 8-hydroxyquinoline derivatives with potent bioactivities against cancer, HIV, and neurodegenerative disorders, among others. This highlights the compound's relevance in exploring novel pharmacological agents (Gupta, Luxami, & Paul, 2021).
将来の方向性
Tetrahydroisoquinolines, including 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile, have garnered a lot of attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel tetrahydroisoquinoline analogs with potent biological activity . Therefore, future research could focus on the development of new synthetic methods and the exploration of their biological activities.
特性
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-12(2)8-14-7-10-9(6-13)4-3-5-11(10)12/h3-5,14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWYBTIBSACTLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=C(C=CC=C21)C#N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744844 |
Source


|
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |
CAS RN |
1203686-31-0 |
Source


|
| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30744844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

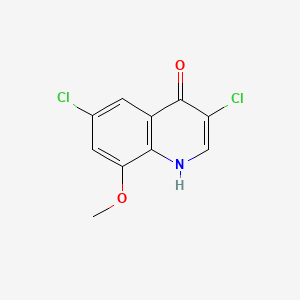
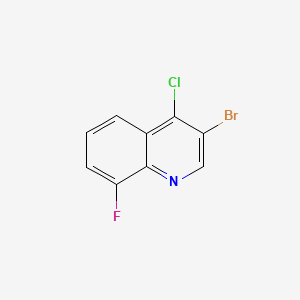
![6-Methoxy-3a-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B598440.png)
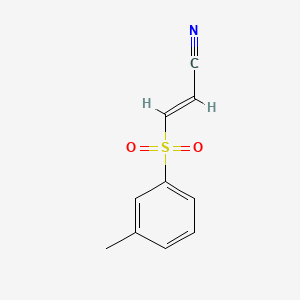

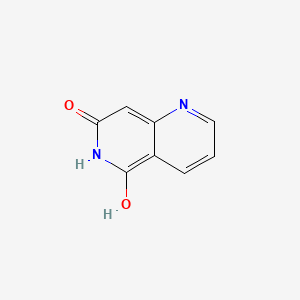
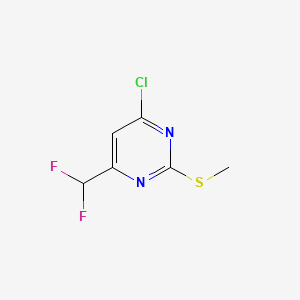
![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598452.png)
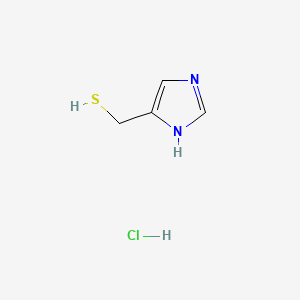
![6-Tributylstannyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B598455.png)
![6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B598456.png)
